molecular formula C13H17NO4 B1303037 (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1049980-06-4

(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1303037
CAS RN: 1049980-06-4
M. Wt: 251.28 g/mol
InChI Key: HNZCOZZIPXDYED-VHSXEESVSA-N
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Description

“(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is also known by its CAS No. 1049980-06-4 .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4 . For more detailed structural information, you may refer to its MOL file .

Scientific Research Applications

Molecular Structure Analysis

The study of crystal and molecular structures of compounds similar to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, such as [4-((E)-but-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate (BDMP), shows the existence of intramolecular dihydrogen bonds. Advanced techniques like low-temperature X-ray diffraction measurements and Bader theory have been employed to affirm the presence and analyze the nature of these interactions in molecular structures (Grabowski et al., 2004).

Redox Annulations

Cyclic amines, which include compounds structurally related to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, undergo redox annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocylization. Such reactions are crucial for synthesizing ring-fused pyrrolines, which can then be oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

β-Foldamer Synthesis

A significant application involves the synthesis of β-foldamers containing pyrrolidin-2-one rings, starting from compounds similar to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid. These foldamers exhibit a 12-helix conformation, as confirmed by NMR analysis and molecular dynamics simulations. This research opens up pathways for designing new biomimetic structures and materials (Menegazzo et al., 2006).

Structural Characterization

In another study, the compound's structure was characterized using single-crystal X-ray structural analysis. This detailed analysis provides insights into the molecular conformation, essential for understanding interaction mechanisms and designing molecules with tailored properties (Yuan et al., 2010).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This synthesis approach is highly efficient and involves a nitrile anion cyclization strategy, highlighting the compound's role in producing biologically active molecules with high yield and purity (Chung et al., 2005).

properties

IUPAC Name

(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZCOZZIPXDYED-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376090
Record name (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

CAS RN

1049980-06-4
Record name (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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